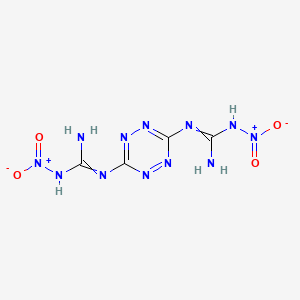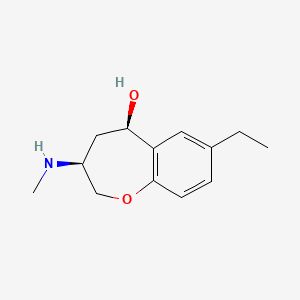![molecular formula C12H19BrNO3P B14210024 Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester CAS No. 827320-99-0](/img/structure/B14210024.png)
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester moiety This compound is notable for its unique structural features, which include an amino group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using dialkyl phosphites and aryl halides. The reaction is typically catalyzed by copper or nickel catalysts under mild conditions, allowing for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phenyl-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and bromophenyl groups allow it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The phosphonic acid moiety can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Lacks the amino and bromophenyl groups, resulting in different chemical properties and applications.
Phosphonic acid, [(2R)-2-amino-2-phenylethyl]-, diethyl ester: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
Uniqueness
Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group. These functional groups confer distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
827320-99-0 |
|---|---|
Fórmula molecular |
C12H19BrNO3P |
Peso molecular |
336.16 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19BrNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1 |
Clave InChI |
AVCYBNMHTXZKSC-LBPRGKRZSA-N |
SMILES isomérico |
CCOP(=O)(C[C@@H](C1=CC=CC=C1Br)N)OCC |
SMILES canónico |
CCOP(=O)(CC(C1=CC=CC=C1Br)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


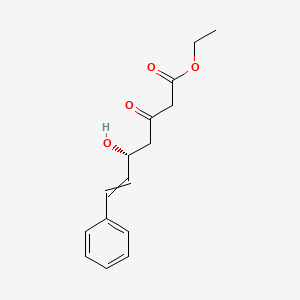
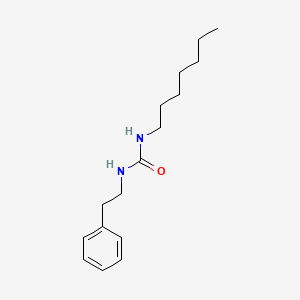
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
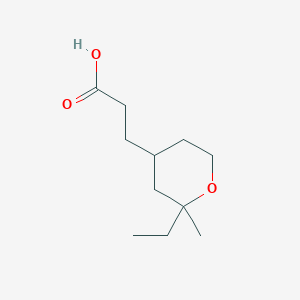

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
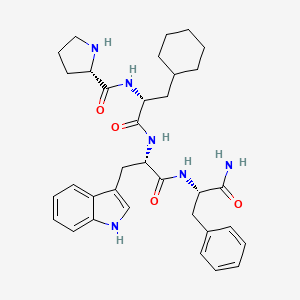
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

